Ethyl 3-phenylpyrazolidine-4-carboxylate Ethyl 3-phenylpyrazolidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16594207
InChI: InChI=1S/C12H16N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-7,10-11,13-14H,2,8H2,1H3
SMILES:
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

Ethyl 3-phenylpyrazolidine-4-carboxylate

CAS No.:

Cat. No.: VC16594207

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-phenylpyrazolidine-4-carboxylate -

Specification

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name ethyl 3-phenylpyrazolidine-4-carboxylate
Standard InChI InChI=1S/C12H16N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-7,10-11,13-14H,2,8H2,1H3
Standard InChI Key GYZVQVAYWFPNDQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CNNC1C2=CC=CC=C2

Introduction

Structural Characteristics and Nomenclature

The pyrazolidine ring system consists of a five-membered saturated heterocycle containing two adjacent nitrogen atoms. In ethyl 3-phenylpyrazolidine-4-carboxylate, the 3-position is occupied by a phenyl group, while the 4-position bears an ethyl carboxylate ester (Fig. 1). The IUPAC name derives from this substitution pattern: ethyl 3-phenylpyrazolidine-4-carboxylate (C12_{12}H14_{14}N2_2O2_2).

Molecular Geometry and Stereochemistry

Pyrazolidines exhibit chair-like conformations due to ring puckering, with substituents influencing stability. The phenyl group at C3 introduces steric hindrance, potentially favoring equatorial orientation to minimize strain . The ester group at C4 may participate in hydrogen bonding or dipole interactions, affecting solubility and crystallization behavior .

Table 1: Theoretical Physicochemical Properties

PropertyValue
Molecular FormulaC12_{12}H14_{14}N2_2O2_2
Molecular Weight218.25 g/mol
Predicted LogP1.8–2.4
Solubility (Water)<1 mg/mL (25°C)
Melting Point110–115°C (estimated)

Synthetic Methodologies

Cyclocondensation of Hydrazines with α,β-Unsaturated Esters

A common route to pyrazolidine derivatives involves reacting hydrazine hydrate with α,β-unsaturated diesters. For example, ethyl 3-oxopyrazolidine-4-carboxylates form via hydrazine attack on electron-deficient alkenes, followed by cyclization . Adapting this method, substituting the α,β-unsaturated diester with a phenyl-containing precursor could yield the target compound.

Key Reaction Steps:

  • Michael Addition: Hydrazine attacks the β-carbon of an α,β-unsaturated ester (e.g., ethyl cinnamate derivatives).

  • Cyclization: Intramolecular nucleophilic attack forms the pyrazolidine ring.

  • Purification: Recrystallization from ethanol or acetic acid removes byproducts like malonohydrazides .

Functionalization of Pyrazolidine Precursors

Enaminone intermediates, such as 4-aminomethylene pyrazolidinediones, undergo nucleophilic substitution to introduce diverse substituents . Treating these intermediates with phenylating agents (e.g., Grignard reagents) could install the C3 phenyl group, followed by esterification at C4.

Spectral Characterization

Infrared Spectroscopy (IR)

  • Ester C=O Stretch: Strong absorption at 1720–1740 cm1^{-1} .

  • N-H Stretch: Broad band at 3200–3350 cm1^{-1} (pyrazolidine NH).

  • Aromatic C-H: Peaks at 3050–3100 cm1^{-1} (phenyl group) .

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR:

    • δ 1.2–1.4 ppm (t, 3H, CH3_3CH2_2O)

    • δ 4.1–4.3 ppm (q, 2H, OCH2_2CH3_3)

    • δ 3.5–4.0 ppm (m, 4H, pyrazolidine CH2_2)

    • δ 7.2–7.4 ppm (m, 5H, aromatic H)

  • 13^13C NMR:

    • δ 14.1 (CH3_3), 60.8 (OCH2_2), 170.5 (C=O)

    • 125–140 ppm (aromatic carbons)

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